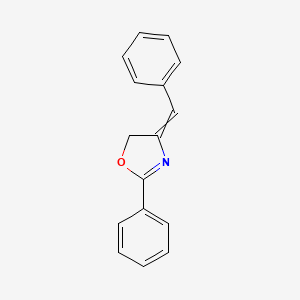
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole, also known as 4-Benzylidene-2-phenyl-5(4H)-oxazolone, is a heterocyclic compound belonging to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to a phenyl-substituted oxazolone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 75°C . Another method includes the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Geometric Isomerization: This compound can undergo geometric isomerization under photochemical conditions.
Hydrogen Abstraction: It can also undergo hydrogen abstraction from solvents under specific conditions.
Common Reagents and Conditions
Geometric Isomerization: Typically requires light exposure to induce the isomerization process.
Hydrogen Abstraction: Involves the presence of suitable solvents that can donate hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, geometric isomerization results in different isomeric forms of the compound, while hydrogen abstraction can lead to the formation of various hydrogenated derivatives.
Applications De Recherche Scientifique
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity on cancer cells is attributed to its ability to interfere with cell division and induce apoptosis . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
4-Benzylidene-2-phenyl-2-oxazolin-5-one: Shares a similar core structure but differs in the substitution pattern.
5-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-one: Another closely related compound with slight structural variations.
Propriétés
Numéro CAS |
73405-88-6 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-benzylidene-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2 |
Clé InChI |
XNGJJGBAEDJARE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2)N=C(O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


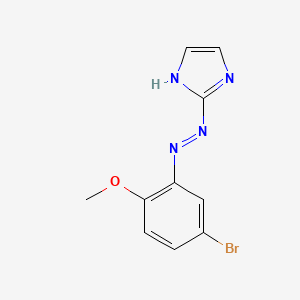


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
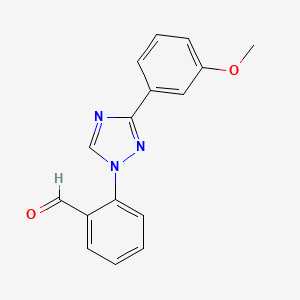
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
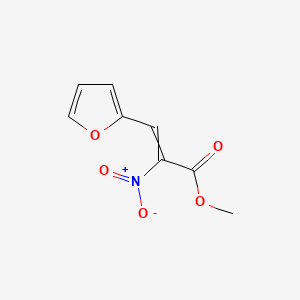
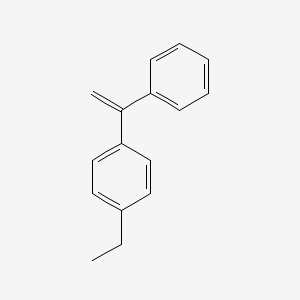

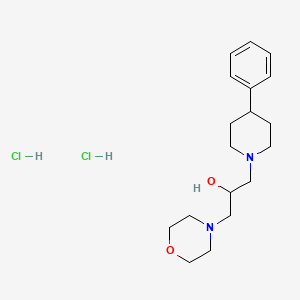
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
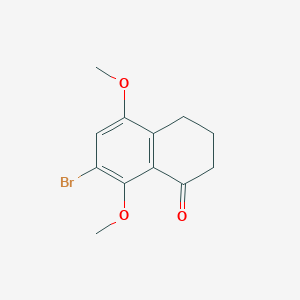
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
